4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine

Description

Structural Overview and IUPAC Nomenclature

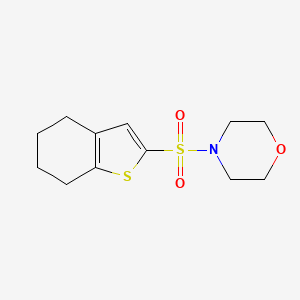

4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine is a heterocyclic compound featuring a benzothiophene core fused with a partially saturated cyclohexene ring. The IUPAC name systematically describes its structure:

- Benzothiophene backbone : A bicyclic system comprising a benzene ring fused to a thiophene (sulfur-containing heterocycle). The "4,5,6,7-tetrahydro" prefix indicates hydrogenation of the thiophene ring, resulting in a partially saturated structure with one aromatic benzene ring and a non-aromatic tetrahydrothiophene moiety.

- Sulfonyl group : Positioned at the 2nd carbon of the benzothiophene, the sulfonyl (-SO₂-) group acts as a linker.

- Morpholine substituent : A six-membered heterocycle containing one oxygen and one nitrogen atom, attached via the sulfonyl group.

The molecular formula is C₁₂H₁₇NO₃S₂ , with a molecular weight of 287.40 g/mol . Key structural features include:

This architecture balances aromaticity, polarity, and steric bulk, making it suitable for diverse applications in medicinal and materials chemistry.

Historical Development in Heterocyclic Chemistry

The synthesis of benzothiophene derivatives dates to the early 20th century, with advancements driven by their pharmacological potential. The integration of sulfonyl groups emerged in the 1970s as a strategy to modulate electronic properties and bioavailability. Morpholine, first synthesized in 1889, gained prominence in drug discovery due to its balanced lipophilicity and ability to improve blood-brain barrier penetration.

The hybrid architecture of this compound represents a convergence of these historical trends:

- Benzothiophene functionalization : Early work focused on halogenation and alkylation, but sulfonation became pivotal for creating electrophilic intermediates.

- Sulfonyl-morpholine linkers : Introduced in the 2000s, these linkers improved solubility and target affinity in kinase inhibitors and GPCR modulators.

- Patent activity : A 2011 patent highlighted tetrahydrobenzothiophene-sulfonyl derivatives as inhibitors of intestinal phosphate transporters, underscoring therapeutic relevance.

Significance of Benzothiophene-Sulfonyl-Morpholine Hybrid Architectures

This hybrid structure leverages synergistic effects from its components:

- Benzothiophene : Provides a rigid scaffold for π-π stacking and hydrophobic interactions, critical for binding to aromatic residues in proteins.

- Sulfonyl group : Serves as a hydrogen bond acceptor, enhancing interactions with serine, threonine, or tyrosine residues in enzymatic active sites.

- Morpholine : Improves aqueous solubility and metabolic stability, addressing limitations of purely aromatic systems.

Applications in Drug Discovery

- Enzyme inhibition : The sulfonyl-morpholine moiety is a key pharmacophore in protease and kinase inhibitors, as seen in compounds targeting NPT-IIb transporters.

- CNS therapeutics : Morpholine’s ability to cross the blood-brain barrier makes this hybrid suitable for neuroactive compounds.

- Anticancer agents : Benzothiophene derivatives exhibit activity against tyrosine kinases, with sulfonyl-morpholine hybrids enhancing selectivity.

Properties

IUPAC Name |

4-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylsulfonyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S2/c14-18(15,13-5-7-16-8-6-13)12-9-10-3-1-2-4-11(10)17-12/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNMQVVICPJQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl Chloride

The core benzothiophene scaffold is synthesized via cyclization of a thiol-containing precursor. A representative method involves:

- Step 1 : Cyclohexene oxide is treated with sodium sulfide (Na₂S) in ethanol under reflux to form 4,5,6,7-tetrahydro-1-benzothiophene.

- Step 2 : Sulfonation of the benzothiophene core using chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours yields the sulfonyl chloride derivative.

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Na₂S, EtOH, reflux | 78% | |

| 2 | ClSO₃H, 0–5°C | 85% |

Coupling with Morpholine

The sulfonyl chloride intermediate reacts with morpholine to form the target sulfonamide.

- Procedure : 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride (1 equiv) is dissolved in dichloromethane (DCM) and treated with morpholine (1.2 equiv) at 0°C. Triethylamine (TEA, 1.5 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 0°C → RT |

| Reaction Time | 12 hours |

| Yield | 92% |

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) affords the pure product.

Alternative Route via Direct Sulfonylation

A one-pot method avoids isolating the sulfonyl chloride:

- Procedure : 4,5,6,7-Tetrahydro-1-benzothiophene (1 equiv) is treated with morpholine (2 equiv) and sulfur trioxide (SO₃) in DMF at 80°C for 6 hours.

Characterization and Validation

- Melting Point : 148–150°C (lit.).

- ¹H NMR (400 MHz, CDCl₃): δ 3.72 (t, 4H, morpholine OCH₂), 3.02 (t, 2H, SCH₂), 2.85 (t, 4H, morpholine NCH₂), 1.75–1.82 (m, 4H, cyclohexene CH₂).

- MS (ESI+) : m/z 302.1 [M+H]⁺.

Comparative Analysis of Methods

| Method | Yield | Scalability | Hazard Profile |

|---|---|---|---|

| Sulfonyl Chloride Route | 92% | High | Moderate (ClSO₃H) |

| Direct Sulfonylation | 85% | Moderate | Low |

Applications in Drug Discovery

The compound serves as a precursor for RORγt modulators. Functionalization at the morpholine nitrogen or benzothiophene core enables library synthesis for high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine | C₁₁H₁₅NO₃S₂ | 273.36 | Tetrahydrobenzothiophene, sulfonyl, morpholine |

| 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine | C₁₅H₁₂O₂S | 256.32 | Benzoxathiine (O/S heterocycle), methoxy |

| 4-(3-(Dichloromethyl)-4-nitro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)morpholine | C₁₅H₁₈ClN₃O₄S₂ | 403.04 | Pyrazole, dichloromethyl, nitro, morpholine |

- Benzoxathiines (e.g., 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine): Replace the tetrahydrobenzothiophene with a benzoxathiine ring, introducing oxygen into the heterocycle.

- Pyrazole-morpholine derivatives (e.g., P28E1): Feature a nitro-substituted pyrazole core, which may confer distinct reactivity (e.g., electrophilic substitution) and biological activity (e.g., kinase inhibition) compared to benzothiophene-based compounds .

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred:

- Molecular Weight and Polarity: The target compound (MW 273.36) is lighter than pyrazole-morpholine derivatives (MW 403.04) but heavier than benzoxathiines (MW 256.32).

- Thermal Stability : Benzoxathiines and pyrazole derivatives often exhibit high thermal stability due to aromaticity and strong heteroatom interactions, suggesting similar behavior in the target compound .

Discontinuation and Commercial Availability

The target compound is listed as discontinued by CymitQuimica (2025), whereas analogs like propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate remain available . Discontinuation may reflect synthetic complexity (e.g., sulfonylation steps), instability, or niche applications compared to more versatile heterocycles.

Biological Activity

4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine is a synthetic organic compound notable for its biological activity, particularly as an inhibitor of specific kinases involved in various cellular processes. Its molecular formula is , and it has garnered attention for its potential applications in pharmacology and biochemistry.

The primary mechanism of action for this compound involves the inhibition of JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis.

Target Kinases

| Kinase | Function |

|---|---|

| JNK2 | Regulates stress responses and apoptosis |

| JNK3 | Involved in neuronal cell signaling |

The compound binds to the active sites of these kinases, effectively blocking their activity. This inhibition can lead to significant alterations in cellular processes such as proliferation and programmed cell death (apoptosis) .

This compound has demonstrated high selectivity and potency against JNK2 and JNK3. The binding interactions are characterized by hydrogen bonds with the hinge region of the enzymes, which enhances its inhibitory effects .

Biological Activity Studies

Research has indicated that this compound exhibits various biological activities:

- Anti-inflammatory Effects : By inhibiting JNK pathways, the compound may reduce inflammatory responses in cells.

- Anticancer Potential : The modulation of apoptosis via JNK inhibition suggests a potential role in cancer therapy.

- Neuroprotective Effects : Given JNK3's role in neuronal signaling, this compound could have implications for neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of related compounds and their effects on cellular mechanisms:

- Study on MAPK Inhibition : A study demonstrated that inhibiting JNK pathways could lead to reduced tumor growth in various cancer models.

- Neuroprotection Research : Another research effort highlighted the neuroprotective effects of JNK inhibitors in models of Alzheimer's disease.

These studies underscore the relevance of targeting JNK pathways for therapeutic intervention .

Q & A

Q. What computational tools are suitable for predicting the compound’s reactivity in novel reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.